molecular formula C12H11BrN2O B8579681 N-(7-(bromomethyl)quinolin-2-yl)acetamide

N-(7-(bromomethyl)quinolin-2-yl)acetamide

Cat. No.: B8579681
M. Wt: 279.13 g/mol
InChI Key: DFPKTHWBXFWBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-(bromomethyl)quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

N-[7-(bromomethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C12H11BrN2O/c1-8(16)14-12-5-4-10-3-2-9(7-13)6-11(10)15-12/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

DFPKTHWBXFWBKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2)CBr)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 20 (0.265 g, 1.32 mmol) was diluted in anhydrous benzene (10 mL). N-Bromosuccinimide (0.247 g, 1.39 mmol) and a catalytic amount (0.020 g) of benzoyl peroxide were added, and the mixture was heated to reflux under argon until an orange tint was no longer visible in the solution refluxing in the condenser (typically 4 h). The mixture was cooled, concentrated, and purified by flash column chromatography (SiO2), eluting with a gradient of 7% to 14% EtOAc in CH2Cl2, to yield the product (0.236 g, 64%) as a flocculent yellow solid. 1H NMR chemical shifts for this compound are consistent with those reported in the literature for the 7-isomer. 1H-NMR (500 MHz; CDCl3): δ 8.43-8.41 (m, 2 H), 8.16 (d, J=8.9 Hz, 1 H), 7.79-7.77 (m, 2 H), 7.49 (dd, J=8.4, 1.7 Hz, 1 H), 4.65 (s, 2 H), 2.27 (s, 3 H).
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Yield
64%

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